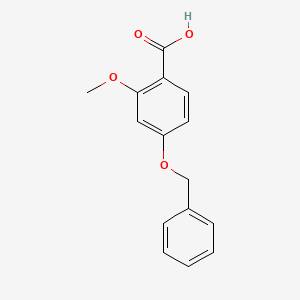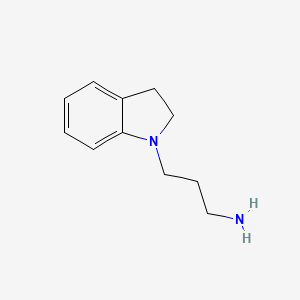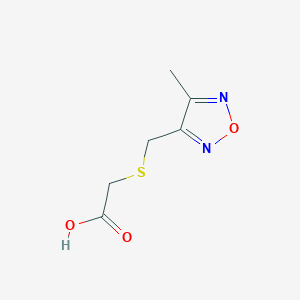![molecular formula C13H20N4O2 B1336374 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid CAS No. 883537-94-8](/img/structure/B1336374.png)
3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid is a derivative of dihydropyrimidinone, which is a class of compounds known for their biological activities. The structure of this compound suggests that it may have potential as a pharmacological agent, given the presence of the piperazine moiety, which is often seen in drugs due to its ability to interact with biological targets.
Synthesis Analysis
The synthesis of related dihydropyrimidinone derivatives has been reported using a one-pot Biginelli reaction. This reaction involves the use of enaminones, which can be synthesized by refluxing ketones with dimethylformamide dimethylacetal (DMF-DMA) without any solvent. The enaminones are then reacted with urea and various substituted benzaldehydes in the presence of glacial acetic acid to yield dihydropyrimidinone derivatives . Although the specific synthesis of 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid is not detailed, the general method could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of dihydropyrimidinone derivatives can be confirmed using techniques such as single crystal X-ray crystallography. This method allows for the determination of the three-dimensional structure of compounds, which is crucial for understanding their potential interactions with biological targets . The presence of the dimethyl-pyrimidin-2-yl and piperazin-1-yl groups in the compound of interest suggests a complex structure that could be elucidated using such analytical techniques.
Chemical Reactions Analysis
The dihydropyrimidinone core of the compound is known to undergo various chemical reactions. For instance, the synthesis of related compounds involves the cyclization of esters to form aminoesters, which can then be aminolyzed with ammonia to yield aminoamide derivatives. Additionally, the esters can be hydrolyzed to form sodium salts, which can be further treated with acetic anhydride to afford oxazinones. These oxazinones can then be converted to methylpyrimidinones through treatment with ammonium acetate and methylation with methyl iodide . These reactions highlight the chemical versatility of the dihydropyrimidinone scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyrimidinone derivatives and their related compounds are influenced by their molecular structure. The presence of different functional groups, such as the piperazine and pyrimidinone moieties, can affect properties like solubility, melting point, and reactivity. The antimicrobial activity of some pyrimidinone derivatives indicates that the compound may also possess similar properties, which could be explored through further research . The specific physical and chemical properties of 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid would need to be determined experimentally.
科学的研究の応用
Antiproliferative Effects on Cancer Cells
A study conducted by Mallesha et al. (2012) explored the antiproliferative activity of certain derivatives against human cancer cell lines. These compounds demonstrated promising activity on various cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).
Multifunctional Antioxidants for Age-Related Diseases
Jin et al. (2010) synthesized analogs with free radical scavenger groups, showing potential in preventing age-related diseases like cataract, age-related macular degeneration, and Alzheimer's dementia. This indicates the versatile applications of these compounds in treating various age-related conditions (Jin et al., 2010).
Anti-Inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) found that certain derivatives exhibit significant anti-inflammatory and analgesic activities, hinting at their potential use in pain management and inflammation control (Abu‐Hashem et al., 2020).
Antimicrobial Activity
A study by Yurttaş et al. (2016) demonstrated that some derivatives possess high antimicrobial activity, indicating their potential as effective agents against various microorganisms (Yurttaş et al., 2016).
Anticonvulsant and Antinociceptive Activity
Kamiński et al. (2016) synthesized molecules that displayed promising anticonvulsant properties, suggesting their potential application in treating epilepsy and related disorders (Kamiński et al., 2016).
EGFR Inhibition for Cancer Treatment
Research by Zhang et al. (2005) involved the synthesis of compounds as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in cancer treatment (Zhang et al., 2005).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-10-9-11(2)15-13(14-10)17-7-5-16(6-8-17)4-3-12(18)19/h9H,3-8H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIHMXQNAYXTML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




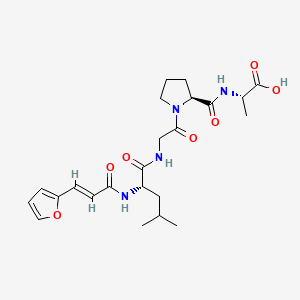
![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)
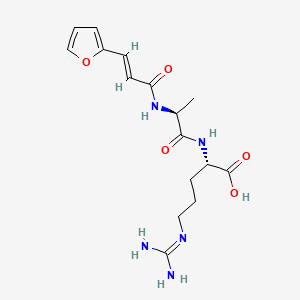
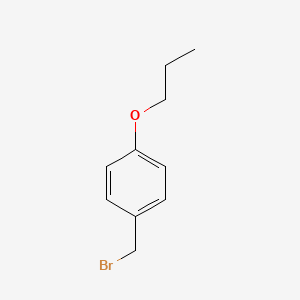
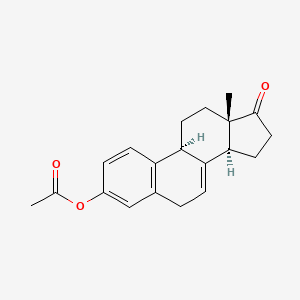
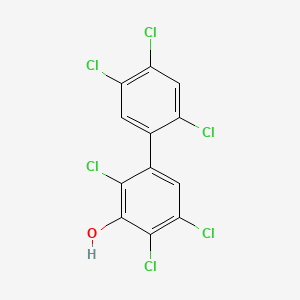
![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)
